N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide
Description
N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide is a pyrazole-derived compound featuring a pivalamide (2,2-dimethylpropanamide) group attached to a pyrazole ring substituted with cyclopentyl and cyclopropyl moieties. This structure combines steric bulk from the cyclopentyl and cyclopropyl groups with the hydrolytic stability of the pivalamide group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-17(2,3)16(21)18-11-13-10-15(12-8-9-12)20(19-13)14-6-4-5-7-14/h10,12,14H,4-9,11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSJDPHXVMXXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of cyclopentyl and cyclopropyl groups via substitution reactions. The final step involves the attachment of the pivalamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyridine/pyrazole derivatives functionalized with pivalamide and bulky substituents. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Molecular Weight and Reactivity: The target compound’s cyclopentyl and cyclopropyl groups contribute to a higher molecular weight (~302.42 g/mol) compared to simpler analogs like the pyrazinyl derivative (273.33 g/mol) .
Functional Group Influence on Properties :
- The pivalamide group enhances hydrolytic stability across all analogs, a critical feature for drug candidates requiring prolonged bioavailability .
- Halogenated derivatives (e.g., chloro, iodo, fluoro) exhibit distinct electronic profiles, with iodine’s polarizability enhancing halogen bonding in crystal packing .
Price and Availability :
- Most pivalamide derivatives in the catalog are priced at $400–$500 per gram, reflecting high synthetic complexity and niche applications . The target compound’s price is likely comparable but unconfirmed.
Research Findings and Methodological Insights
Computational Analysis
- Wavefunction Analysis : Tools like Multiwfn enable detailed electron density mapping, critical for predicting reactivity and intermolecular interactions (e.g., hydrogen bonding in pivalamide derivatives) .
- Hydrogen Bonding Patterns : The target compound’s cyclopropane ring may introduce unique hydrogen-bonding motifs, as seen in cyclopropane-containing crystals analyzed via graph set theory .
Crystallographic Data
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by the presence of cyclopentyl and cyclopropyl groups attached to a pyrazole ring. Its molecular formula is , with a molecular weight of approximately 344.4 g/mol. The compound's structural attributes contribute to its reactivity and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Proinflammatory Cytokines : The compound has been shown to downregulate the levels of proinflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response .
- NF-κB Pathway Suppression : It inhibits the activation of the NF-κB pathway, a key regulator in inflammation and immune responses .
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways, potentially serving as a kinase inhibitor .
Anti-inflammatory Properties
This compound exhibits notable anti-inflammatory activity. Key findings include:
- Reduction of Edema : In animal models, the compound significantly decreased edema formation, indicating its potential as an anti-inflammatory agent.
- Leukocyte Migration Inhibition : The compound reduced leukocyte migration to inflamed tissues, further supporting its anti-inflammatory effects .
Case Studies
Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into the potential therapeutic applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in inflammatory markers in vitro when treated with pyrazole derivatives similar to N-(cyclopentyl) compounds. |
| Study B | Reported that compounds with similar structures exhibited neuroprotective effects by modulating inflammatory responses in neurodegenerative models. |
| Study C | Found that pyrazole derivatives can act as effective analgesics through their anti-inflammatory properties. |
Pharmacological Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.
- Pain Management : The analgesic properties observed in related compounds suggest potential use in pain management therapies.
- Cancer Research : Due to its influence on cytokine production and immune response modulation, further research could explore its role in cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
